
1,4-Bis((4-fluorophenyl)ethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis((4-fluorophenyl)ethynyl)benzene is an organic compound with the molecular formula C22H12F2 It is a derivative of diphenylacetylene, where the hydrogen atoms on the phenyl rings are replaced by fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Bis((4-fluorophenyl)ethynyl)benzene can be synthesized through a series of chemical reactions. One common method involves the Sonogashira coupling reaction, where 1,4-diiodobenzene reacts with 4-fluorophenylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Bis((4-fluorophenyl)ethynyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Partially or fully hydrogenated derivatives.
Substitution: Fluorine-substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
1,4-Bis((4-fluorophenyl)ethynyl)benzene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4-Bis((4-fluorophenyl)ethynyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its behavior in various chemical and biological systems . These interactions can affect the compound’s electronic properties, making it suitable for applications in organic electronics and materials science .
Comparaison Avec Des Composés Similaires
1,4-Bis((4-chlorophenyl)ethynyl)benzene: Similar structure but with chlorine atoms instead of fluorine.
1,4-Bis((4-bromophenyl)ethynyl)benzene: Contains bromine atoms, leading to different reactivity and properties.
1,4-Bis((4-methylphenyl)ethynyl)benzene: Methyl groups replace the fluorine atoms, affecting the compound’s electronic characteristics.
Uniqueness: 1,4-Bis((4-fluorophenyl)ethynyl)benzene is unique due to the presence of fluorine atoms, which enhance its electron-withdrawing properties and influence its reactivity and stability . This makes it particularly valuable in the development of materials with specific electronic and optical properties .
Propriétés
Formule moléculaire |
C22H12F2 |
|---|---|
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
1,4-bis[2-(4-fluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C22H12F2/c23-21-13-9-19(10-14-21)7-5-17-1-2-18(4-3-17)6-8-20-11-15-22(24)16-12-20/h1-4,9-16H |
Clé InChI |
OROSXRIWOQFUHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C#CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-[2,2,2-tribromo-1-(naphthalen-2-ylamino)ethyl]benzamide](/img/structure/B15081437.png)
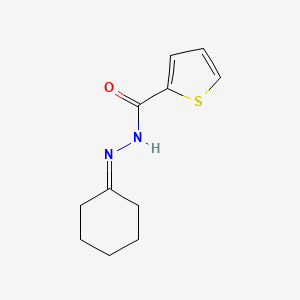
![N'-[(E)-1-(3-methoxyphenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B15081440.png)
![2-(3-Chloro-4-methylphenyl)-5-[2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B15081448.png)
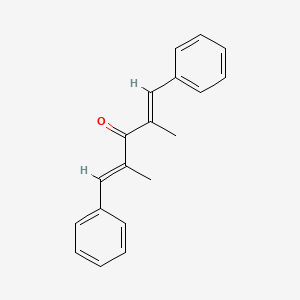
![4-tert-butyl-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B15081468.png)
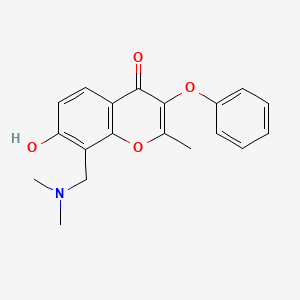
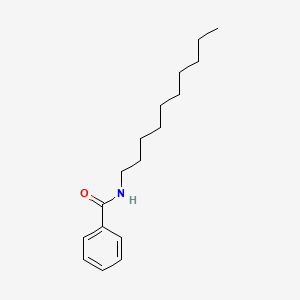
![4-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B15081491.png)
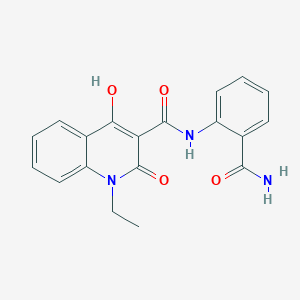
![5-(4-tert-butylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15081501.png)
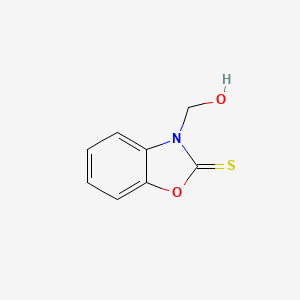
![N-[4-({[7-{[4-(acetylamino)anilino]sulfonyl}-9-(phenylhydrazono)-9H-fluoren-2-yl]sulfonyl}amino)phenyl]acetamide](/img/structure/B15081503.png)
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B15081530.png)
